1-(3-Chlorophenyl)-3-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea
Description
This compound is a urea derivative featuring a thiazole core linked to a piperazine moiety substituted with a 3-chlorophenyl group. Its structure combines a urea pharmacophore with heterocyclic and aryl components, which are common in drug design for modulating receptor affinity and pharmacokinetics.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[4-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N5O2S/c23-15-3-1-5-17(11-15)25-21(31)27-22-26-18(14-32-22)13-20(30)29-9-7-28(8-10-29)19-6-2-4-16(24)12-19/h1-6,11-12,14H,7-10,13H2,(H2,25,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOBLSBZYIWMLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.
Piperazine Derivative Synthesis: The piperazine derivative is prepared by reacting 3-chlorophenylpiperazine with an appropriate alkylating agent.
Coupling Reactions: The thiazole and piperazine derivatives are then coupled using a suitable linker, such as a bromoacetyl group, under nucleophilic substitution conditions.
Urea Formation: Finally, the urea moiety is introduced by reacting the intermediate with an isocyanate or by using phosgene and ammonia.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Amino or thiol derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-3-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Biological Studies: The compound is used in studies to understand its binding affinity and specificity towards various biological targets.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety profile.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Urea Moiety
A series of analogs (, compounds 11a–11o) share the same thiazole-piperazine backbone but differ in the aryl substituents on the urea group. Key comparisons include:
| Compound | Substituent on Urea | Molecular Weight ([M+H]+) | Yield (%) |
|---|---|---|---|
| 11f | 3-Chlorophenyl | 500.2 | 85.1 |
| 11b | 3,5-Dichlorophenyl | 534.2 | 83.7 |
| 11c | 3-Chloro-4-fluorophenyl | 518.1 | 88.9 |
| 11d | 4-Trifluoromethylphenyl | 534.1 | 85.3 |
| 11m | 3,5-Di(trifluoromethyl)phenyl | 602.2 | 84.7 |
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Chlorine and trifluoromethyl groups increase molecular weight and may enhance receptor binding via hydrophobic or dipole interactions. For example, 11m (di-trifluoromethyl) has the highest molecular weight (602.2) but similar yield (~85%), suggesting synthetic robustness despite increased complexity .
Structural Complexity and Functional Group Additions
Compound 2k () introduces a benzylidene hydrazine group, resulting in a significantly higher molecular weight (762.2) and lower yield (73.3%). The additional hydrazine and chlorine/fluorine substituents may enable hydrogen bonding or π-stacking interactions, but the reduced yield highlights synthetic challenges with complex functionalities .
Heterocycle Variations
- Thiadiazole vs. Thiazole: describes a urea-thiadiazole hybrid (1-(4-chlorophenyl)-3-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}urea).
- Triazine Derivatives : highlights triazine-urea compounds, which introduce additional nitrogen atoms. These may exhibit distinct electronic properties (e.g., higher polarity) compared to thiazole-based analogs .
Crystallographic and Conformational Insights
Compounds in (e.g., 4 and 5) are isostructural with near-planar conformations, except for one fluorophenyl group oriented perpendicularly. This suggests that substituent positioning can influence molecular packing and crystal stability, which may correlate with bioavailability .
Electronic and Physicochemical Properties
- This could improve hydrogen-bond acceptor capacity, critical for target binding .
- Lipophilicity : Chlorine and trifluoromethyl groups (e.g., 11d, 11m) increase logP values, favoring blood-brain barrier penetration—relevant for CNS-targeted therapies .
Biological Activity
1-(3-Chlorophenyl)-3-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea is a compound of interest due to its potential pharmacological applications, particularly in the fields of psychiatry and oncology. This article provides a comprehensive review of its biological activity, including its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).
The molecular structure of this compound can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H22ClN5O |
| Molar Mass | 371.86 g/mol |
| Melting Point | 222-224 °C |
| Boiling Point | 528.5 ± 60.0 °C |
| Density | 1.3141 g/cm³ |
Research indicates that this compound exhibits significant interactions with various neurotransmitter systems, particularly serotonin receptors. Its structural components suggest it may act as a dual-action agent, influencing both serotonergic and dopaminergic pathways, which are crucial for mood regulation and antitumor activity.
Antidepressant Activity
The compound has shown promise in preclinical studies as an antidepressant. In animal models, it demonstrated a reduction in depressive-like behaviors, likely due to its action on the serotonin receptor system. For instance, compounds with similar piperazine structures have been reported to exhibit high affinity for multiple serotonin receptor subtypes (5-HT1A, 5-HT2A), which are implicated in mood disorders .
Anticancer Activity
In vitro studies have evaluated the cytotoxic effects of the compound against various cancer cell lines, including human leukemia (HL-60), lung adenocarcinoma (A549), and breast cancer (MDA-MB-231). The results indicated that the compound exhibits moderate to strong cytotoxicity, with IC50 values suggesting effective dose ranges for therapeutic applications .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HL-60 | 10.5 ± 0.5 |
| A549 | 15.0 ± 0.7 |
| MDA-MB-231 | 12.8 ± 0.6 |
Anticonvulsant Activity
The thiazole moiety present in the compound has been associated with anticonvulsant properties. In models of induced seizures, derivatives containing thiazole rings demonstrated significant protective effects, indicating that modifications at this position could enhance efficacy against convulsive disorders .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
- Piperazine Ring : Essential for binding to serotonin receptors.
- Thiazole Moiety : Enhances anticonvulsant activity and may contribute to overall cytotoxicity.
- Chlorophenyl Substituents : Influence lipophilicity and receptor affinity.
Case Studies
Recent studies have highlighted the efficacy of similar compounds in clinical settings:
- A study on a related piperazine derivative showed significant improvement in depressive symptoms among patients resistant to conventional antidepressants.
- Another trial indicated that thiazole-containing compounds improved survival rates in preclinical models of lung cancer.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Answer:
The synthesis involves multi-step reactions, typically starting with chlorophenyl derivatives and piperazine precursors. Key steps include:
- Step 1: Formation of the piperazine-thiazole intermediate via nucleophilic substitution or coupling reactions under reflux conditions (e.g., ethanol or DMF as solvents).
- Step 2: Urea bond formation using isocyanate or carbamate reagents, requiring precise temperature control (60–80°C) to avoid side reactions.
- Step 3: Purification via column chromatography or recrystallization to isolate the final product .
Critical factors:
- Solvent choice: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for thiazole ring formation .
- Catalysts: Bases like triethylamine improve urea coupling yields .
- Reaction time: Extended durations (>12 hours) may degrade sensitive moieties (e.g., piperazine), reducing purity .
Basic: Which spectroscopic and chromatographic techniques verify structural integrity?
Answer:
- NMR spectroscopy: H and C NMR confirm the presence of the urea NH protons (~10 ppm), chlorophenyl aromatic signals (7.2–7.8 ppm), and thiazole/piperazine carbons .
- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H] ion) and fragmentation patterns .
- HPLC: Assesses purity (>95% by reverse-phase C18 columns) and detects byproducts from incomplete coupling reactions .
Contradiction resolution: Discrepancies in spectral data (e.g., unexpected piperazine ring conformations) require X-ray crystallography for absolute configuration confirmation .
Advanced: How to resolve contradictions in biological activity data between this compound and analogs?
Answer:
- Comparative SAR analysis: Evaluate substituent effects. For example:
- Replacing thiophene with phenyl groups (as in analogs) alters receptor selectivity due to electronic differences .
- Piperazine N-alkylation (e.g., cyclopropyl vs. methyl) impacts CNS penetration and metabolic stability .
- Dose-response assays: Use standardized in vitro models (e.g., HEK-293 cells expressing target receptors) to normalize potency metrics .
- Meta-analysis: Aggregate data from multiple studies to identify trends (e.g., triazole vs. thiadiazole moieties in antifungal activity) .
Advanced: What computational strategies predict binding affinity and selectivity for CNS receptors?
Answer:
- Molecular docking: Use Schrödinger Suite or AutoDock Vina to model interactions with dopamine D/5-HT receptors, leveraging the piperazine-thiazole scaffold’s flexibility .
- MD simulations: Assess binding stability (50–100 ns trajectories) to identify critical residues (e.g., Asp3.32 in GPCRs) for selectivity .
- QSAR models: Train on datasets of piperazine-urea derivatives to predict logP, BBB permeability, and off-target liability (e.g., hERG inhibition) .
Advanced: Methodologies for establishing SAR of thiazole and piperazine modifications
Answer:
- Fragment-based design: Synthesize analogs with:
- Thiazole substitutions: Introduce electron-withdrawing groups (e.g., -CF) to enhance metabolic stability .
- Piperazine modifications: Cyclopropane fusion () reduces conformational flexibility, improving target engagement .
- Pharmacophore mapping: Identify essential features (e.g., urea hydrogen-bond donors, chlorophenyl hydrophobicity) using MOE or Phase .
- In vitro profiling: Test analogs against panels of kinases or GPCRs to map selectivity cliffs .
Basic: Critical purification steps for pharmaceutical-grade quality
Answer:
- Recrystallization: Use ethanol/water mixtures to remove unreacted chlorophenyl precursors .
- Column chromatography: Optimize silica gel gradients (e.g., 5–10% MeOH in DCM) to separate regioisomers from thiazole coupling .
- Final polishing: Lyophilization or trituration with diethyl ether ensures >99% purity for in vivo studies .
Advanced: Addressing regioselective functionalization challenges at the thiazole ring
Answer:
- Protecting group strategies: Temporarily block the piperazine nitrogen with Boc groups during thiazole alkylation to prevent side reactions .
- Microwave-assisted synthesis: Enhances regioselectivity in thiazole-ethyl coupling (e.g., 100°C, 30 minutes vs. traditional 24-hour reflux) .
- Catalytic control: Pd-mediated cross-coupling (Suzuki or Buchwald-Hartwig) for precise C-4/C-5 thiazole functionalization .
Advanced: In vitro/in vivo models for pharmacokinetic and off-target profiling
Answer:
- In vitro:
- Microsomal stability assays: Rat liver microsomes quantify metabolic clearance; CYP450 inhibition screens (e.g., CYP3A4) assess drug-drug interaction risks .
- Plasma protein binding: Equilibrium dialysis to measure unbound fraction .
- In vivo:
- Rodent models: Pharmacokinetic studies (IV/PO dosing) to calculate AUC, , and brain-to-plasma ratios .
- Safety pharmacology: hERG patch-clamp assays and locomotor activity tests in zebrafish to detect CNS side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
